![molecular formula C24H24N4O2 B1230201 N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine is an organonitrogen heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Application in PET Imaging Tracers for VEGFR-2
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine, as part of a larger family of tyrosine kinase inhibitors, has shown potential in positron emission tomography (PET) imaging. A study by Samén et al. (2009) focused on a compound from this group, namely [11C]PAQ, for imaging vascular endothelial growth factor receptor 2 (VEGFR-2) expressions in tumors, which is crucial in angiogenesis. This compound displayed low metabolism, limited excretion, and high uptake in regions critical for angiogenesis, suggesting its effectiveness as a PET imaging tracer (Samén et al., 2009).
Analgesic and Anti-Inflammatory Applications
Compounds derived from the quinazolinone ring, similar to the one , have been reported to possess various biological activities, including analgesic and anti-inflammatory properties. Osarodion (2023) synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activities compared to standard drugs. These findings highlight the potential therapeutic applications of such compounds in pain management and inflammation control (Osarodion, 2023).
Potential in Inhibiting VEGF-Induced Angiogenesis
A related compound, M475271, an anilinoquinazoline derivative, has been studied for its inhibitory effects on VEGF-induced angiogenesis, essential for tumor growth and metastasis. Ali et al. (2006) discovered that M475271 inhibits VEGF-induced phosphorylation of vascular endothelial-cadherin and beta-catenin, vital components in cell junction stability. This suggests a potential application in cancer therapy, particularly in targeting angiogenesis (Ali et al., 2006).
Applications in Antimicrobial and Antifungal Agents
Quinazolinone derivatives have also been studied for their antimicrobial and antifungal properties. Alagarsamy et al. (2011) synthesized various quinazolin-4(3H)-ones and found significant antimicrobial and antifungal activities, indicating the compound's potential in treating infections (Alagarsamy et al., 2011).
Antiviral and Anticancer Potential
Further, dihydropyrimidinone and dihydropyrimidine derivatives, structurally related to quinazolinamines, have been studied for their antiviral and anticancer activities. A study by Al-Juboori (2020) synthesized new pyrimidine derivatives and found them to have notable antibacterial and antifungal activities. This research adds to the potential application of similar compounds in antiviral and anticancer therapies (Al-Juboori, 2020).
Eigenschaften
Produktname |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine |
|---|---|
Molekularformel |
C24H24N4O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H24N4O2/c1-4-30-21-12-11-17(14-22(21)29-3)16-28(2)24-19-9-5-6-10-20(19)26-23(27-24)18-8-7-13-25-15-18/h5-15H,4,16H2,1-3H3 |
InChI-Schlüssel |
GWMHXHLOZRRYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN(C)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



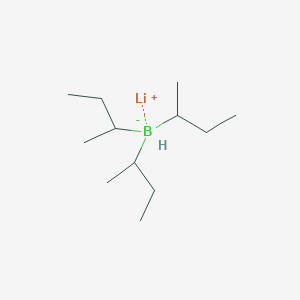
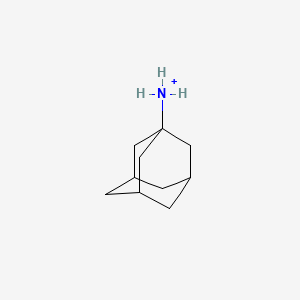
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
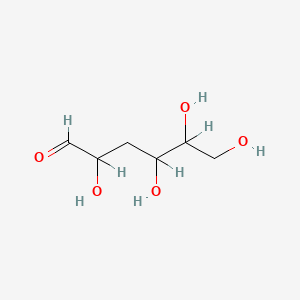
![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
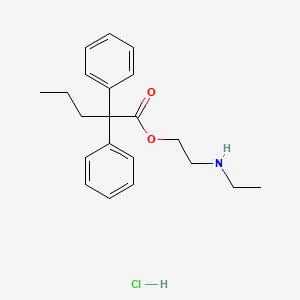
![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)
![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide](/img/structure/B1230134.png)
![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)
![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)
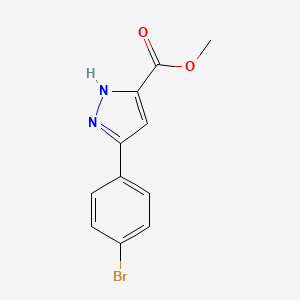
![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B1230144.png)